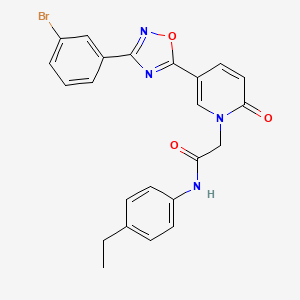
2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H19BrN4O3 and its molecular weight is 479.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Therapeutic Potential of Oxadiazole Derivatives
Oxadiazole derivatives, such as 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-ethylphenyl)acetamide, have garnered interest in medicinal chemistry due to their structural uniqueness and broad spectrum of biological activities. The 1,3,4-oxadiazole ring, a critical structural component of this compound, has been extensively studied for its therapeutic potential across various domains of medicinal chemistry. Research highlights that 1,3,4-oxadiazole-based compounds exhibit a wide array of bioactivities, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties (Verma et al., 2019). This suggests the potential of such compounds in the development of novel therapeutic agents addressing a wide range of diseases.
Synthetic and Pharmacological Insights
The synthesis and pharmacological exploration of oxadiazole derivatives, including the specific compound of interest, involve methodologies that enhance their bioactivity and therapeutic index. Novel synthetic approaches have led to the identification of compounds with significant anti-tubercular activity, showcasing the versatility of oxadiazole scaffolds in drug development (Asif, 2014). Furthermore, the exploration of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives in recent years has underscored their potential as pharmacologically active units in various compounds, highlighting their role in enhancing pharmacological activity through hydrogen bond interactions with biomacromolecules (Wang et al., 2022).
Metal-Ion Sensing Applications
Beyond pharmacological applications, 1,3,4-oxadiazole scaffolds, akin to the core structure of the compound , have been identified for their applications in metal-ion sensing. The unique photoluminescent properties and the ability to incorporate π-conjugated groups make these molecules suitable for developing chemosensors, especially for detecting metal ions (Sharma et al., 2022). This indicates the broader applicability of such compounds beyond therapeutic uses, expanding into areas of analytical chemistry and material science.
properties
IUPAC Name |
2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN4O3/c1-2-15-6-9-19(10-7-15)25-20(29)14-28-13-17(8-11-21(28)30)23-26-22(27-31-23)16-4-3-5-18(24)12-16/h3-13H,2,14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAONFBNAYMVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(chloromethyl)-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2447464.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylbutanamide](/img/structure/B2447465.png)
![4-(4-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B2447467.png)
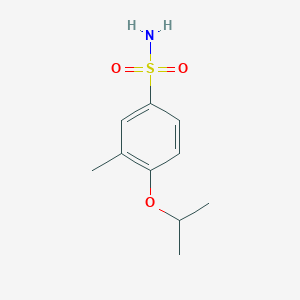
![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2447469.png)
![N-[(2,4-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2447470.png)
![2-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-amine](/img/structure/B2447472.png)

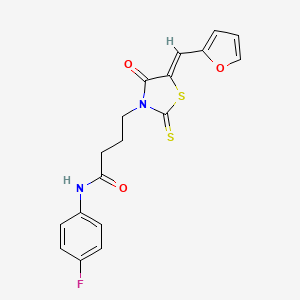
![(2-Adamantanyloxyethyl)[(4-methoxyphenyl)sulfonyl]amine](/img/structure/B2447480.png)
![7-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B2447483.png)
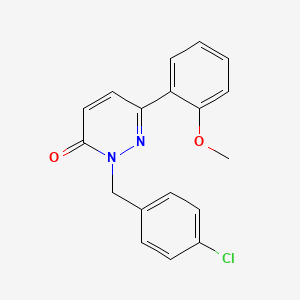
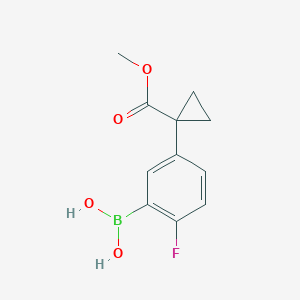
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)pyridine-3-sulfonamide](/img/structure/B2447486.png)